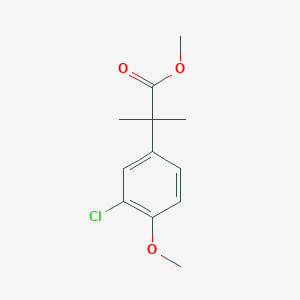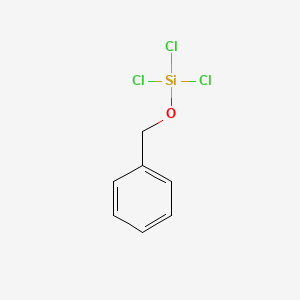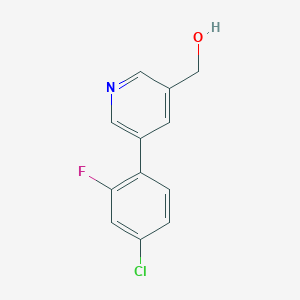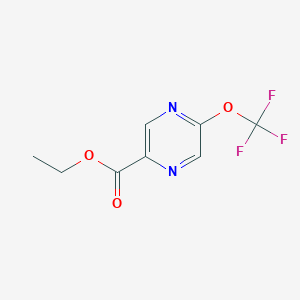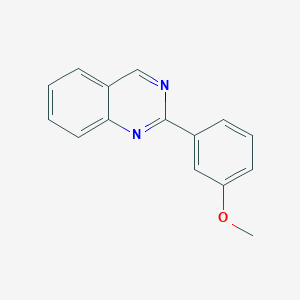
2-(3-Methoxyphenyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-甲氧基苯基)喹唑啉是一种属于喹唑啉家族的化合物。喹唑啉是含氮杂环化合物,因其多样的生物活性及其潜在的治疗应用而受到广泛关注。
准备方法
合成路线和反应条件: 2-(3-甲氧基苯基)喹唑啉的合成可以通过多种方法实现。一种常见的方法是将邻氨基苄胺与苄胺在催化剂存在下缩合。例如,已开发出一种使用 4,6-二羟基水杨酸作为有机催化剂的无金属合成方法。 该方法涉及氧化缩合、分子内环化和芳构化,高效地生成 2-芳基喹唑啉 。
工业生产方法: 2-(3-甲氧基苯基)喹唑啉的工业生产通常涉及可扩展的合成路线,以确保高收率和纯度。优先使用环保催化剂和试剂,以最大限度地减少废物并降低环境影响。 绿色化学方法的发展,例如使用大气氧作为氧化剂,是喹唑啉衍生物工业合成的重大进展 。
化学反应分析
反应类型: 2-(3-甲氧基苯基)喹唑啉会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹唑啉 N-氧化物。
还原: 还原反应可以将喹唑啉环转化为二氢喹唑啉衍生物。
取代: 亲电和亲核取代反应可以在喹唑啉环上引入不同的官能团。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在各种条件下使用卤素、烷基化试剂和亲核试剂等试剂。
主要生成产物:
氧化: 喹唑啉 N-氧化物。
还原: 二氢喹唑啉衍生物。
取代: 具有不同取代基的官能化喹唑啉衍生物。
科学研究应用
化学: 该化合物作为合成更复杂分子和材料的构件。
生物学: 它表现出生物活性,例如抗菌、抗炎和抗癌特性。
医药: 该化合物正在研究其作为治疗癌症和细菌感染等疾病的治疗剂的潜力。
工业: 它用于开发药品、农用化学品和功能材料。
作用机制
2-(3-甲氧基苯基)喹唑啉的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以抑制酶、与受体结合并干扰细胞过程。例如,它可能抑制酪氨酸激酶,从而导致与细胞增殖和存活相关的信号通路中断。确切的分子靶标和途径取决于所研究的特定生物活性。
类似化合物:
2-苯基喹唑啉: 缺少甲氧基,导致不同的化学和生物学性质。
2-(4-甲氧基苯基)喹唑啉: 甲氧基位于 4 位,这会影响其反应性和生物活性。
2-(3-羟基苯基)喹唑啉:
独特性: 2-(3-甲氧基苯基)喹唑啉因甲氧基的特定位置而独一无二,该位置影响其电子性质、反应性和与生物靶标的相互作用。这种独特性使其成为各种科学和工业领域的研究和开发的宝贵化合物。
相似化合物的比较
2-Phenylquinazoline: Lacks the methoxy group, leading to different chemical and biological properties.
2-(4-Methoxyphenyl)quinazoline: The methoxy group is at the 4-position, which can affect its reactivity and biological activity.
2-(3-Hydroxyphenyl)quinazoline:
Uniqueness: 2-(3-Methoxyphenyl)quinazoline is unique due to the specific positioning of the methoxy group, which influences its electronic properties, reactivity, and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
属性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)quinazoline |
InChI |
InChI=1S/C15H12N2O/c1-18-13-7-4-6-11(9-13)15-16-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3 |
InChI 键 |
FWHMIILKVLNNEC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]](/img/structure/B11871612.png)
![Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-](/img/structure/B11871615.png)


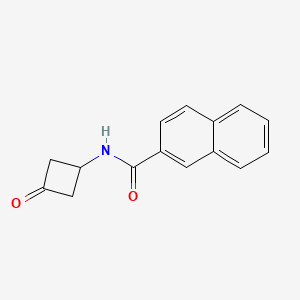


![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)

